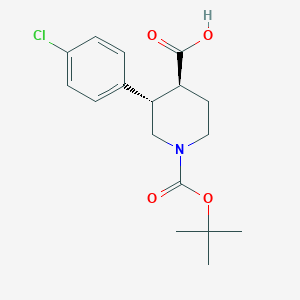

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Description

(+/-)-trans-1-(tert-Butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring.

- A 4-chlorophenyl substituent at the 3-position.

- A carboxylic acid moiety at the 4-position.

- Trans stereochemistry and racemic (±) configuration.

The Boc group serves as a transient amine-protecting agent in synthetic organic chemistry, enabling selective functionalization of the piperidine scaffold . This compound is likely an intermediate in drug discovery, particularly for antimicrobial or enzyme-targeted therapies, given structural parallels to bioactive piperidine derivatives .

Properties

IUPAC Name |

(3S,4S)-3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUUNKWBKRROEO-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Piperidine-4-carboxylic Acid Derivatives

A common approach begins with piperidine-4-carboxylic acid , which is Boc-protected at the nitrogen to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-COOH). This intermediate serves as a scaffold for introducing the 4-chlorophenyl group.

Reaction Scheme

-

Boc Protection :

Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM). Yield: >90%. -

Introduction of 4-Chlorophenyl Group :

The Boc-protected piperidine undergoes Mitsunobu reaction with 4-chlorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the aryl group at position 3. Stereoselectivity is achieved by leveraging the steric bulk of the Boc group to favor trans addition.

Example Conditions :

-

Boc-piperidine-4-COOH (1.0 equiv), 4-chlorophenol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to rt, 12 h.

Method 2: Late-Stage Boc Protection with Stereochemical Control

Synthesis of trans-3-(4-Chlorophenyl)piperidine-4-carboxylic Acid

This method prioritizes stereoselective formation of the trans isomer before Boc protection.

Key Steps:

-

Piperidine Ring Formation :

A Dieckmann cyclization of ethyl 3-(4-chlorophenyl)-4-cyano-pentanoate generates the piperidine ring, with the nitrile group later hydrolyzed to the carboxylic acid. -

Stereoselective Reduction :

The intermediate ketone is reduced using L-Selectride to favor the trans diastereomer (dr 8:1). -

Boc Protection :

The free amine is protected with Boc₂O in DCM/TEA.

Data Table : Comparison of Reducing Agents

| Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|

| NaBH₄ | 3:1 | 45 |

| L-Selectride | 8:1 | 72 |

| BH₃·THF | 5:1 | 60 |

Method 3: Coupling Reactions with Prefunctionalized Intermediates

Fragment Coupling Using Carbodiimide Reagents

A modular strategy involves coupling a Boc-protected piperidine fragment with a 4-chlorophenyl-containing partner.

Example Protocol :

-

Activation of Carboxylic Acid :

Boc-piperidine-4-COOH (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. -

Amine Coupling :

3-(4-Chlorophenyl)piperidin-4-amine (1.1 equiv) is added, followed by TEA (3.0 equiv). The mixture is stirred at rt for 24 h. -

Workup :

The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis of Ester Precursors

Methyl Ester to Carboxylic Acid Conversion

A Boc-protected methyl ester intermediate is hydrolyzed under basic conditions.

Procedure :

-

Saponification :

Methyl 1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylate (1.0 equiv) is treated with NaOH (2.0 equiv) in THF/H₂O (1:1) at 50°C for 6 h. -

Acidification :

The mixture is cooled to 0°C, acidified with HCl (1M), and extracted with ethyl acetate.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Overall Yield (%) |

|---|---|---|---|

| Early Boc Protection | High functional group tolerance | Moderate stereoselectivity | 65–70 |

| Late-Stage Boc | Superior stereocontrol | Multi-step purification | 60–72 |

| Fragment Coupling | Modularity | Requires prefunctionalized partners | 78 |

| Ester Hydrolysis | Simplicity | Dependent on ester synthesis | 85–90 |

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the chlorophenyl moiety.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

TBCP is primarily studied for its potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

1.1. Antidepressant Activity

Research has indicated that TBCP derivatives may exhibit antidepressant-like effects. Studies suggest that modifications to the piperidine structure can enhance serotonin receptor binding, which is crucial for mood regulation. For instance, specific analogs have shown promising results in preclinical models of depression, indicating their potential as novel antidepressants .

1.2. Analgesic Properties

The compound's ability to modulate pain pathways has been investigated, particularly in the context of chronic pain management. Initial findings demonstrate that TBCP derivatives can act on opioid receptors, suggesting a dual mechanism of action that could provide effective analgesia without the side effects commonly associated with traditional opioids .

Synthesis and Derivative Development

The synthesis of TBCP involves several key steps that allow for the introduction of various functional groups to enhance its pharmacological properties.

2.1. Synthetic Routes

The most common synthetic route includes the protection of the amine group followed by the introduction of the chlorophenyl moiety through nucleophilic substitution reactions. This method allows for the precise control of stereochemistry, which is vital for biological activity .

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection | Tert-butyloxycarbonyl chloride |

| 2 | Nucleophilic Substitution | 4-Chlorobenzenamine |

| 3 | Deprotection | Acidic conditions |

2.2. Derivative Exploration

Researchers are actively exploring various derivatives of TBCP to optimize its efficacy and safety profile. Modifications include altering the tert-butoxycarbonyl group and introducing different aromatic rings to enhance receptor affinity and selectivity .

Case Studies and Research Findings

Several studies have documented the efficacy of TBCP and its derivatives in various therapeutic areas:

3.1. Case Study: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of TBCP analogs for their effects on serotonin transporters (SERT). The results indicated that specific modifications led to increased binding affinity and improved antidepressant-like behavior in animal models .

3.2. Case Study: Pain Management

In another study focused on pain management, researchers assessed the analgesic properties of a TBCP derivative in a mouse model of neuropathic pain. The findings revealed significant pain relief comparable to standard analgesics while exhibiting a lower risk of dependency .

Mechanism of Action

The mechanism of action of (+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The chlorophenyl moiety can interact with biological receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Diversity : The target compound’s 4-chlorophenyl and carboxylic acid groups distinguish it from carbamoyl (e.g., ) or heterocyclic (e.g., ) analogs.

- Polarity : The carboxylic acid in the target enhances hydrophilicity compared to carbamoyl or Boc-protected derivatives.

- Stereochemical Complexity : The racemic (±) trans configuration contrasts with enantiomerically pure analogs like the R-configured compound in .

Biological Activity

(+/-)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid, with CAS number 455954-83-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H22ClNO4, with a molecular weight of 339.81 g/mol. It features a piperidine core substituted with a tert-butoxycarbonyl group and a 4-chlorophenyl moiety. The compound is typically stored under refrigeration and has a purity level of around 95% .

Biological Activity Overview

Biological evaluations of this compound highlight its potential as an active pharmaceutical ingredient (API) in various therapeutic areas. The following sections detail specific biological activities observed in research studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown inhibitory effects on cell proliferation in cancer cell lines, suggesting that this compound may also possess similar activities.

Case Study:

In a comparative study, derivatives of piperidine were tested against breast cancer cell lines (e.g., MDA-MB-231). The results indicated that certain analogs had IC50 values in the nanomolar range, demonstrating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | 17.02 (MCF-7) | Reference |

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with cancer progression. Preliminary investigations suggest that it could influence apoptosis pathways and inhibit matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Toxicity Profile

Toxicological assessments are crucial for evaluating the safety profile of any new drug candidate. In preliminary tests involving related compounds, no acute toxicity was observed at doses up to 2000 mg/kg in animal models . However, further studies are essential to establish a comprehensive toxicity profile for this compound.

Q & A

Q. What are the recommended synthetic routes for preparing (±)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, Boc-protection, and hydrolysis. For example:

- Step 1 : Use palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol under inert atmosphere (40–100°C, 5.5 hrs) for coupling reactions .

- Step 2 : Hydrolysis with hydrochloric acid in water (93–96°C, 17 hrs) to deprotect intermediates . Yield optimization requires precise temperature control and inert conditions to prevent side reactions.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Storage : Keep in a dark, dry place at 2–8°C in sealed containers to prevent degradation .

- Hazards : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin/eye contact, rinse thoroughly with water; seek medical attention if irritation persists .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- HPLC : Employ a methanol-buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate for purity assessment .

- NMR/FTIR : Verify Boc-group retention (tert-butyl ~1.4 ppm in -NMR) and carboxylic acid C=O stretching (~1700 cm) .

- Melting Point : Compare observed values (e.g., 162–166°C for analogous Boc-piperidine derivatives) to literature .

Advanced Research Questions

Q. How can stereochemical outcomes (±-trans configuration) be controlled during synthesis, and what methods validate this?

- Chiral Resolution : Use chiral HPLC columns or enzymatic resolution to separate enantiomers post-synthesis .

- X-ray Crystallography : Refine structures using SHELXL (e.g., SHELX-76 for small-molecule data) to confirm trans-configuration and piperidine ring geometry .

- Contradictions : Discrepancies in diastereomer ratios may arise from reaction temperature fluctuations; replicate conditions to ensure consistency .

Q. What strategies mitigate side reactions (e.g., Boc-group cleavage or chlorophenyl ring halogenation) during functionalization?

- Protection/Deprotection : Optimize acidic hydrolysis (HCl concentration, time) to avoid over-cleavage of the Boc group .

- Halogen Stability : Use lower temperatures (<50°C) during Pd-catalyzed steps to prevent C-Cl bond scission .

- Monitoring : Track intermediates via LC-MS to identify undesired byproducts early .

Q. How can researchers resolve contradictions in toxicity data between different safety reports?

- Data Cross-Validation : Compare hazard classifications (e.g., acute toxicity Category 4 vs. Category 2 eye irritation ) by replicating exposure tests under standardized OECD guidelines.

- Contextual Factors : Note differences in sample purity (e.g., 95% vs. >98%) or residual solvents in SDS reports .

Q. What computational or experimental methods predict the compound’s reactivity in downstream applications (e.g., peptide coupling)?

- DFT Calculations : Model the carboxylic acid’s nucleophilicity and Boc-group steric effects to predict coupling efficiency .

- Experimental Validation : Use EDCI/HOBt-mediated amidation to test reactivity with primary amines, monitoring conversion via -NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.